1-(cyclopentylmethyl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(cyclopentylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-9-5-6-11-12(9)7-8-3-1-2-4-8/h5-6,8H,1-4,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLVHIRNRFSVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopentylmethyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to summarize the biological activity of this compound based on available research findings.
The molecular formula of this compound is CHN. Its structure features a pyrazole ring, which is critical for its biological activity. The compound's unique cyclopentylmethyl side chain may influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study involving various substituted pyrazol-5-amines demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. Although specific data on this compound was not detailed, related compounds have shown promising results in inhibiting bacterial growth, suggesting potential efficacy for this compound as well.
| Compound | Activity | Tested Strains |
|---|---|---|
| 9d, 9g, 9h (related pyrazoles) | Potent antimicrobial | S. aureus, E. coli, P. aeruginosa |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely reported. Compounds with a pyrazole scaffold have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies focusing on structurally similar compounds indicate that this compound could also exhibit anticancer activity.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in inflammation and cancer progression. Further biochemical studies are required to clarify these interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazole compounds:
- Antimicrobial Screening : A study synthesized various pyrazole derivatives and screened them against standard bacterial strains. Some derivatives showed significant antibacterial activity comparable to established antibiotics .
- Structure-Activity Relationship (SAR) : Research into SAR for pyrazole derivatives has shown that modifications in the side chains can enhance biological activity. This suggests that small changes in the structure of this compound could lead to improved efficacy .
- In Vivo Studies : Preliminary in vivo studies on related compounds have indicated potential therapeutic benefits in animal models of disease, further supporting the need for research into the biological effects of this compound .
Scientific Research Applications
1-(Cyclopentylmethyl)-1H-pyrazol-5-amine is a pyrazole derivative with a cyclopentylmethyl substituent, having the molecular formula and a molecular weight of approximately 165.24 g/mol. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Scientific Research Applications
While specific research on this compound is limited, the pyrazole scaffold is well-studied and has diverse applications. Researchers may consider this compound for investigations in areas where other pyrazole derivatives have shown promise.
Drug Discovery Pyrazoles exhibit diverse biological activities, including acting as antimicrobials, anti-inflammatory agents, and anticonvulsants. Therefore, this compound might be investigated for similar properties.
Material Science this compound may be used in the development of new materials.
Interaction Studies
Interaction studies involving this compound would typically focus on its binding affinity to biological targets like enzymes or receptors. These studies can include:
- Binding assays: Determining the compound's affinity for specific protein targets.
- Cell-based assays: Evaluating its effects on cellular function.
- In vivo studies: Assessing its activity and pharmacokinetics in living organisms.
Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. The presence of the amino group allows for hydrogen bonding, which is crucial for binding interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(cyclopentylmethyl)-1H-pyrazol-5-amine with key analogs, focusing on substituent effects, biological activity, synthesis, and physicochemical properties.
Substituent Position and Electronic Effects
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Features |
|---|---|---|---|---|---|
| This compound | C₉H₁₅N₃ | 165.24 | ~2.5 | <1 (aqueous) | High lipophilicity; bulky substituent |
| 3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine | C₁₂H₁₅N₃ | 201.27 | ~3.0 | <0.5 | Aromatic and aliphatic hybrid |
| 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine | C₈H₉N₃S | 179.24 | ~1.8 | ~1.2 | Heteroatom influence on polarity |
Preparation Methods
General Synthetic Approach
The synthesis of 1-(cyclopentylmethyl)-1H-pyrazol-5-amine typically proceeds via cyclization reactions involving hydrazine derivatives and appropriate ketone or nitrile precursors, followed by functional group manipulations to introduce the cyclopentylmethyl substituent.
A representative and well-documented procedure involves the following key steps:
- Cyclization of hydrazines with β-ketonitriles or related precursors to form the 5-aminopyrazole core.
- Alkylation or substitution at the N-1 position to install the cyclopentylmethyl group.
- Purification and isolation of the final compound using chromatographic techniques.
Specific Preparation Method Using Phosphoric Acid Reflux
A detailed synthetic route reported involves the treatment of precursor compounds (denoted as 8a-k) in 85% phosphoric acid under reflux conditions for 6 hours. The procedure is as follows:
| Step | Conditions and Reagents | Description |
|---|---|---|
| 1 | Dissolve precursor 8a-k (1 equiv) in 150 mL 85% phosphoric acid | The solution is heated to reflux for 6 hours to promote cyclization and amination reactions. |
| 2 | Cool the reaction mixture to room temperature | Post-reflux cooling prepares the mixture for work-up. |
| 3 | Pour reaction mixture slowly into 150 mL ice-cold water | Quenching the reaction and diluting the acid. |
| 4 | Basify aqueous phase with 6N NaOH to pH 7 | Neutralization to extract the product into organic phase. |
| 5 | Extract with dichloromethane (3 × 150 mL) | Organic extraction of the product. |
| 6 | Wash combined organic layers with water (3 × 150 mL) | Removal of residual acid and impurities. |
| 7 | Dry over anhydrous sodium sulfate (Na2SO4) | Drying the organic extract. |
| 8 | Filter and concentrate the organic phase | Removal of solvent to obtain crude product. |
| 9 | Purify by silica gel column chromatography (PE/EA = 100/20) | Final purification to isolate this compound. |
This method yields the target compound with approximately 73% yield under these conditions.
Summary Table of Preparation Methods
Q & A
Q. What are the recommended synthetic methodologies for 1-(cyclopentylmethyl)-1H-pyrazol-5-amine?
The synthesis typically involves multi-step reactions, including cyclization and alkylation. For example, cyclopropyl or cyclopentyl substituents can be introduced via nucleophilic substitution or condensation reactions using pyrazole precursors and alkyl halides. Reaction conditions (e.g., solvents like dichloromethane, catalysts like triethylamine, and temperatures of 0–5°C for controlled additions) are critical for optimizing yields . Purification via column chromatography (silica gel, hexane:ethyl acetate eluent) ensures high purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
Key characterization methods include:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and molecular conformation .
- Mass spectrometry (MS) for molecular weight validation .
- Infrared spectroscopy (IR) to identify functional groups (e.g., amine stretches at ~3250 cm⁻¹) .
- Thin-layer chromatography (TLC) to monitor reaction progress .
Advanced Research Questions
Q. What experimental strategies are used to evaluate the biological activity of this compound derivatives?
- In vitro assays : Measure IC₅₀ values for target inhibition (e.g., p38 MAPK or TNFα) using enzyme-linked immunosorbent assays (ELISA) or fluorescence-based methods .
- Cell-based models : Test cytotoxicity and anti-inflammatory effects in neutrophil migration assays .
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., cyclopentylmethyl vs. trifluoropropyl) to correlate structural features with activity .
Q. How can researchers address conflicting data on substituent effects in pyrazole derivatives?
Contradictions in biological activity (e.g., varying IC₅₀ values for similar substituents) require:
- Statistical validation : Replicate experiments with larger sample sizes.
- Computational modeling : Use molecular docking to predict binding affinities to targets like kinases .
- Systematic substitution : Compare analogs (e.g., halogenated vs. alkylated derivatives) under identical assay conditions .
Q. What methodologies optimize metabolic stability for drug candidates derived from this compound?
- Microsomal stability assays : Incubate derivatives with liver microsomes to assess metabolic degradation rates .
- CYP450 inhibition studies : Identify interactions with cytochrome P450 enzymes using fluorogenic substrates .
- Pro-drug strategies : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
